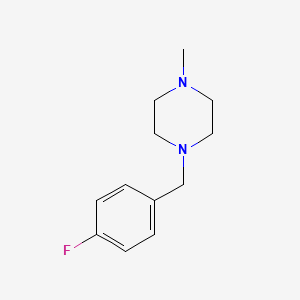

4-fluoro MBZP

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMDNJJTGINMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-fluoro MBZP: Chemical Structure, Properties, and Emerging Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro Methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine (B1678402) class, has recently been identified in forensic samples. As a derivative of benzylpiperazine (BZP), it is presumed to possess stimulant properties mediated by interactions with monoamine transporters. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical identity, physicochemical properties, and presumed pharmacological profile. Detailed experimental protocols for its synthesis and for in vitro assessment of its activity at dopamine (B1211576) and serotonin (B10506) transporters are presented to facilitate further research into its mechanism of action, pharmacokinetics, and toxicological profile. The information herein is intended to serve as a foundational resource for the scientific community engaged in NPS research and drug development.

Chemical Identity and Properties

This compound, formally known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a synthetic stimulant belonging to the piperazine chemical class.[1] Its structure features a piperazine ring N-substituted with a methyl group and N'-substituted with a 4-fluorobenzyl group.[2]

Chemical Structure

The chemical structure of this compound is provided below:

Chemical Formula: C₁₂H₁₇FN₂[1]

IUPAC Name: 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[1]

CAS Number: 144734-44-1[1]

Synonyms: 4-Fluoro-MBZP, 4-F-MBZP, 4-Fluoro-Methylbenzylpiperazine[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its accurate identification, handling, and use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 208.3 g/mol | [1] |

| Exact Mass [M+H]⁺ | 209.1449 | [1] |

| Appearance | Green tablet (as reported in a street sample), solid | [2] |

| Solubility | Methanol: 10 mg/mL | [2] |

| Purity (as analytical standard) | ≥98% | [3] |

| Storage Temperature | -20°C | [4] |

Presumed Pharmacological Profile

Mechanism of Action

While the specific pharmacological activity of this compound has not been extensively studied, its structural similarity to other benzylpiperazine derivatives suggests it acts as a central nervous system stimulant.[2] The presumed mechanism of action involves the inhibition of dopamine (DAT) and serotonin (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2] This dual reuptake inhibition is a characteristic feature of many psychoactive piperazine compounds and is believed to be responsible for their stimulant effects.[2] There is also a suggestion that this compound may be a useful tool for studying 5-HT2 receptors.[2][5]

Quantitative Pharmacological Data

To date, specific quantitative data on the binding affinities (Kᵢ values) and functional potencies (IC₅₀ or EC₅₀ values) of this compound at monoamine transporters and receptors are not publicly available. Such data is critical for a comprehensive understanding of its pharmacological profile. As a point of reference, the known pharmacological data for the parent compound, Benzylpiperazine (BZP), is provided below. It is hypothesized that the addition of a fluorine atom to the benzyl (B1604629) ring may alter the binding affinity and potency.[1]

| Target | BZP EC₅₀ (nM) for Release |

| Dopamine Transporter (DAT) | 175 |

| Norepinephrine Transporter (NET) | 62 |

| Serotonin Transporter (SERT) | 6050 |

| Data from a study on Benzylpiperazine[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological analysis of this compound are not well-documented in peer-reviewed literature. The following sections provide a representative synthesis protocol and a general outline for a key pharmacological assay, which can be adapted for the study of this compound.

Proposed Synthesis of this compound via Nucleophilic Substitution

This protocol is based on standard organic chemistry principles for the synthesis of N-benzylpiperazine derivatives.[2][3]

Reaction: 1-methylpiperazine (B117243) + 4-fluorobenzyl chloride → this compound

Materials:

-

1-methylpiperazine

-

4-fluorobenzyl chloride

-

A suitable non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate)

-

A suitable aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve 1-methylpiperazine and the non-nucleophilic base in the chosen solvent.

-

Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature with continuous stirring.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Monitor the progress of the reaction using a suitable analytical technique (e.g., Thin-Layer Chromatography).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or by conversion to its hydrochloride salt followed by recrystallization to yield pure this compound.

In Vitro Monoamine Transporter Reuptake Assay

This assay is fundamental for determining the potency of this compound at inhibiting the dopamine and serotonin transporters.[6][7]

Principle: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) and serotonin (e.g., [³H]5-HT) into cells expressing the respective transporters (DAT and SERT).[7]

Materials:

-

HEK293 cells stably expressing human DAT or SERT[6]

-

Cell culture medium and supplements

-

Assay buffer (e.g., Krebs-HEPES buffer)

-

Radiolabeled substrates: [³H]dopamine and [³H]serotonin

-

This compound analytical reference standard

-

Multi-well cell culture plates (e.g., 96-well)

-

Scintillation counter and scintillation fluid

Procedure:

-

Culture HEK293 cells stably expressing either human DAT or SERT in appropriate multi-well plates.

-

On the day of the experiment, wash the cells with assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled substrate ([³H]dopamine for DAT-expressing cells or [³H]serotonin for SERT-expressing cells) to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

-

Determine the non-specific uptake in the presence of a known potent inhibitor for each transporter (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT).

-

Analyze the data to calculate the IC₅₀ value of this compound for each transporter.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the presumed mechanism of action of this compound at a monoaminergic synapse and a general experimental workflow for its characterization.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-fluoro MBZP

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-fluoro MBZP (4-F-MBZP), or 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a novel psychoactive substance (NPS). As of the latest available information, there is a significant lack of formal scientific investigation into its specific pharmacological and toxicological properties.[1][2] This guide extrapolates its potential mechanism of action, pharmacological effects, and analytical characterization from data on its parent compound, benzylpiperazine (BZP), and other closely related derivatives.[1][3] This document is intended for informational purposes for the scientific community.

Introduction

This compound is a fluorinated analog of methylbenzylpiperazine (MBZP) and a derivative of benzylpiperazine (BZP).[1] It has recently emerged on the illicit drug market, with its first identification reported in June 2023 by the Australian drug checking service, CanTEST.[1][4] Structurally, it belongs to the piperazine (B1678402) class of compounds and is presumed to have stimulant-like effects on the central nervous system.[2][5] The introduction of a fluorine atom to the benzyl (B1604629) ring is a common medicinal chemistry strategy to modulate metabolic stability, membrane permeability, and binding affinity for biological targets.[6]

Presumed Mechanism of Action

The pharmacological profile of this compound has not been formally studied.[1] However, based on its structural similarity to BZP, it is presumed to act as a stimulant with effects on the dopaminergic and serotonergic systems.[1][5][7] The hypothesized mechanism of action involves the modulation of monoamine neurotransmission through two primary actions:

-

Neurotransmitter Release: It is thought to act as a releasing agent for dopamine (B1211576) and serotonin (B10506).[1][8]

-

Reuptake Inhibition: It is also presumed to inhibit the reuptake of these neurotransmitters from the synaptic cleft.[1][8]

This dual action would lead to an increase in the extracellular concentrations of dopamine and serotonin, thereby enhancing dopaminergic and serotonergic signaling.[1] Additionally, some reports suggest that this compound may be a useful tool for studying 5-HT2 receptors.[5][7][9]

Signaling Pathways

Based on the presumed mechanism of action, this compound is expected to modulate signaling pathways associated with dopamine and serotonin transporters and potentially 5-HT2A receptors. The increased synaptic concentrations of dopamine and serotonin would lead to enhanced activation of their respective postsynaptic receptors, triggering downstream signaling cascades.

Quantitative Data

As of now, specific quantitative data on the binding affinities (Ki values) and functional potencies (IC50 or EC50 values) of this compound at monoamine transporters and receptors are not publicly available.[7] To provide a quantitative context, the following table summarizes the known pharmacological data for BZP, which is considered the primary structural and functional template for this compound.[1] It is hypothesized that the addition of a fluorine atom to the benzyl ring of MBZP may alter its binding affinity and potency at these transporters.[1][3]

| Target | Compound | Assay Type | Potency (EC₅₀, nM) |

| Dopamine Transporter (DAT) | Benzylpiperazine (BZP) | Neurotransmitter Release | 175 |

| Norepinephrine Transporter (NET) | Benzylpiperazine (BZP) | Neurotransmitter Release | 62 |

| Serotonin Transporter (SERT) | Benzylpiperazine (BZP) | Neurotransmitter Release | 6050 |

| Dopamine Transporter (DAT) | d-Amphetamine | Neurotransmitter Release | 25 |

| Norepinephrine Transporter (NET) | d-Amphetamine | Neurotransmitter Release | 7 |

| Serotonin Transporter (SERT) | d-Amphetamine | Neurotransmitter Release | 1765 |

| Dopamine Transporter (DAT) | d-Methamphetamine | Neurotransmitter Release | 25 |

| Norepinephrine Transporter (NET) | d-Methamphetamine | Neurotransmitter Release | 12 |

| Serotonin Transporter (SERT) | d-Methamphetamine | Neurotransmitter Release | 736 |

| Data sourced from a 2005 study, as cited in Wikipedia's entry on Benzylpiperazine.[3] |

Experimental Protocols

Due to the novelty of this compound, specific experimental protocols for its pharmacological evaluation have not yet been published.[1] However, this section provides detailed methodologies for key experiments that would be essential for its characterization, based on established protocols for similar piperazine derivatives.[1][8]

This assay is fundamental for determining the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.[1][6]

-

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine transporter (DAT) and serotonin transporter (SERT).[8]

-

Materials:

-

Cell membranes prepared from cells expressing human DAT or SERT.[8]

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT).[8]

-

Test compound (this compound).[8]

-

Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine (B1211875) for SERT).[8]

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[8]

-

Glass fiber filters.[8]

-

Scintillation counter.[8]

-

-

Procedure:

-

Prepare a series of dilutions of this compound.[8]

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound or the non-specific binding control.[1]

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[8]

-

Wash the filters with ice-cold assay buffer.[8]

-

Measure the radioactivity retained on the filters using a scintillation counter.[8]

-

Calculate the Ki value from the IC50 value determined from the concentration-response curve.[8]

-

These assays measure the ability of this compound to induce the release of dopamine and serotonin from pre-loaded synaptosomes or cultured cells.[1]

-

Objective: To determine the EC50 value of this compound for inducing the release of dopamine and serotonin.[1]

-

Materials:

-

Procedure:

-

Pre-load the synaptosomes or cells with the radiolabeled neurotransmitter.[1]

-

Wash the preparations to remove excess unincorporated radiolabel.[1]

-

Expose the preparations to various concentrations of this compound.[1]

-

After a set incubation period, collect the supernatant.[1]

-

Measure the amount of radioactivity released into the supernatant.[1]

-

Calculate the EC₅₀ value for neurotransmitter release from the concentration-response curve.[1]

-

Conclusion and Future Directions

This compound is an emerging novel psychoactive substance with a presumed stimulant profile similar to its parent compound, BZP.[1] While direct scientific investigation is currently lacking, its chemical structure strongly suggests activity at dopamine and serotonin transporters.[1] Further research is imperative to fully elucidate the pharmacological and toxicological profile of this compound to inform public health and regulatory bodies.[1][2] This should include comprehensive in vitro receptor binding and functional assays, metabolic stability studies, and in vivo behavioral and toxicological assessments.[2]

References

4-Fluoro MBZP: An In-Depth Technical Guide on Monoamine Transporter Interaction

Disclaimer: 4-fluoro Methylbenzylpiperazine (4-fluoro MBZP) is a novel psychoactive substance (NPS) for which there is a significant lack of direct, quantitative pharmacological data in peer-reviewed literature.[1] This guide synthesizes information from structurally related benzylpiperazine (BZP) analogues to provide a scientifically grounded, yet largely inferred, overview of its potential mechanism of action. All data presented for comparative compounds should not be directly extrapolated to this compound with certainty.[2]

Executive Summary

This compound is a synthetic stimulant belonging to the piperazine (B1678402) class of compounds.[3] Structurally, it is a derivative of methylbenzylpiperazine (MBZP) with a fluorine atom substituted at the para (4) position of the benzyl (B1604629) ring. Due to its structural similarity to benzylpiperazine (BZP) and its derivatives, this compound is presumed to exert its psychoactive effects primarily through the modulation of dopaminergic and serotonergic systems.[1] The proposed mechanism of action involves the inhibition of dopamine (B1211576) and serotonin (B10506) reuptake and the promotion of their release, leading to increased synaptic concentrations of these key neurotransmitters.[2][4] There is also a potential for direct interaction with serotonin receptors, particularly the 5-HT2 receptor family.[2] This document provides a detailed overview of the presumed interaction of this compound with monoamine transporters, outlines the standard experimental protocols for characterizing these interactions, and presents this information in a format suitable for researchers, scientists, and drug development professionals.

Quantitative Pharmacological Data

As of late 2025, specific quantitative data on the binding affinities (Kᵢ values) and functional potencies (IC₅₀ values) of this compound at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET) are not publicly available.[1] Such data are critical for a detailed understanding of its pharmacological profile and for comparing its potency and selectivity to other psychoactive substances.[1]

For illustrative purposes, the following table demonstrates how such data would be typically presented. The values for this compound are hypothetical and are included to provide a contextual framework. For comparison, reported values for the parent compound, Benzylpiperazine (BZP), are included.

| Compound | Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |

| This compound | DAT | Data Not Available | Data Not Available |

| SERT | Data Not Available | Data Not Available | |

| NET | Data Not Available | Data Not Available | |

| Benzylpiperazine (BZP) | DAT | 196 | 2800 |

| SERT | 2100 | 133 | |

| NET | 39 | 49 |

Note: BZP data is provided for comparative purposes and does not represent the pharmacological profile of this compound.[4]

Presumed Mechanism of Action at the Monoaminergic Synapse

Based on its structural similarity to BZP, this compound is hypothesized to act as a substrate for monoamine transporters, leading to both reuptake inhibition and neurotransmitter release.[2][4] The primary targets are presumed to be the dopamine transporter (DAT) and the serotonin transporter (SERT).[2] The addition of a fluorine atom to the benzyl ring may alter its binding affinity and potency at these transporters.[4]

The proposed mechanism involves the following steps:

-

Binding to Monoamine Transporters: this compound is thought to bind to the substrate recognition site on DAT and SERT.

-

Inhibition of Reuptake: By occupying the transporter, it competitively inhibits the reuptake of dopamine and serotonin from the synaptic cleft into the presynaptic neuron.

-

Transporter-Mediated Release: As a substrate-type releaser, this compound may be transported into the presynaptic terminal. This process can reverse the normal direction of transporter flow, leading to the non-vesicular release of dopamine and serotonin from the cytoplasm into the synapse.

This dual action of reuptake inhibition and release leads to a significant increase in the synaptic concentrations of dopamine and serotonin, which is believed to be the basis for its stimulant and psychoactive effects.[4]

References

A Technical Guide to the Presumed Pharmacological Profile of 4-Fluoro MBZP

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the presumed pharmacological profile of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS). Due to the limited availability of direct research, this guide extrapolates its potential mechanism of action, pharmacological effects, and necessary experimental evaluation from data on its parent compound, benzylpiperazine (BZP), and other closely related derivatives. This information is intended for research and informational purposes only.

Introduction

This compound, chemically known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a fluorinated analog of methylbenzylpiperazine (MBZP) and a derivative of benzylpiperazine (BZP).[1] It has recently emerged on the illicit drug market, with its first formal identification reported in June 2023 by the Australian drug checking service, CanTEST.[1][2] As a novel psychoactive substance, there is a significant lack of formal scientific investigation into its pharmacological and toxicological properties.[1][3] However, its structural similarity to the well-characterized stimulant BZP allows for informed inferences regarding its likely mechanism of action and effects.[1][2][3][4] This technical guide serves as a foundational resource for the scientific community to understand the presumed pharmacology of this compound and to outline the necessary experimental protocols for its full characterization.[1]

Physicochemical and Analytical Profile

The fundamental properties of this compound are summarized below. Accurate analytical characterization is crucial for its identification in research and forensic settings.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |

| Synonyms | 4F-MBZP, 4-Fluoro-Methylbenzylpiperazine |

| Chemical Formula | C₁₂H₁₇FN₂ |

| Molecular Weight | 208.3 g/mol |

| CAS Number | 144734-44-1 |

| Exact Mass [M+H]⁺ | 209.1449 |

| Appearance | Reportedly found in green tablets[2] |

Presumed Pharmacology and Mechanism of Action

The pharmacological profile of this compound has not been formally studied.[1][3] It is presumed to act as a central nervous system stimulant by modulating monoamine neurotransmitter systems, primarily the dopaminergic and serotonergic systems, based on its structural similarity to BZP.[1][2][4]

The presumed mechanism of action is twofold:

-

Monoamine Releasing Agent: It is thought to stimulate the release of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) from presynaptic neurons.[1][3][4]

-

Reuptake Inhibitor: It is also presumed to inhibit the reuptake of DA and 5-HT by binding to the dopamine transporter (DAT) and serotonin transporter (SERT).[1][3][4]

This dual action would lead to a significant increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and serotonergic signaling.[1][4] Additionally, some sources suggest that this compound may be a useful tool for studying 5-HT2 receptors.[1][6][7]

References

4-Fluoro MBZP: An In-depth Technical Guide on a Novel Psychoactive Substance

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-fluoro MBZP (4-fluoro-N-methylbenzylpiperazine) is a novel psychoactive substance (NPS) with limited scientific data. The information presented in this guide is based on available preliminary findings and inferences from structurally related compounds. All information is for research and informational purposes only.

Executive Summary

4-fluoro Methylbenzylpiperazine (this compound) is a recently emerged novel psychoactive substance of the piperazine (B1678402) class.[1] First identified in Australia in June 2023, this compound is structurally analogous to benzylpiperazine (BZP) and is presumed to possess stimulant properties.[1][2] Due to its novelty, there is a significant lack of comprehensive pharmacological, pharmacokinetic, and toxicological data.[1][2][3][4] This technical guide consolidates the current understanding, including chemical properties, proposed synthesis, analytical methods, and inferred pharmacology, to serve as a foundational resource for the scientific community.

Chemical and Physical Properties

This compound is a synthetic stimulant characterized by a piperazine ring N-substituted with a methyl group and N'-substituted with a 4-fluorobenzyl group.[1][5] Its fundamental physicochemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [1][6] |

| Synonyms | 4-F-MBZP, 4-fluoro Methylbenzylpiperazine | [1][3][6] |

| CAS Number | 144734-44-1 | [1][2][6] |

| Chemical Formula | C₁₂H₁₇FN₂ | [1][2][3][6] |

| Molecular Weight | 208.3 g/mol | [1][2][3][6] |

| Exact Mass [M+H]⁺ | 209.1449 | [1][6] |

| Appearance | Solid (as hydrochloride salt), found in green tablets | [2][3][6] |

| Purity | Available as an analytical reference standard (≥98%) | [3] |

Inferred Pharmacology and Mechanism of Action

The specific pharmacological profile of this compound has not been formally studied.[2][7] However, based on its structural similarity to BZP and other piperazine derivatives, it is presumed to act as a central nervous system stimulant by modulating monoamine neurotransmitter systems.[3][7][8][9]

The hypothesized mechanism of action involves:

-

Dopamine (B1211576) (DA) and Serotonin (B10506) (5-HT) Release: It is thought to act as a releasing agent for both dopamine and serotonin.[2][7][8]

-

Reuptake Inhibition: It is also presumed to inhibit the reuptake of dopamine and serotonin by binding to their respective transporters, DAT and SERT.[7][8]

This dual action would lead to increased synaptic concentrations of these neurotransmitters, underlying its presumed stimulant effects.[7][9] Additionally, there is a potential for direct interaction with serotonin receptors, particularly the 5-HT2 receptor family.[7][8][10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. cfsre.org [cfsre.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Uncharted Territory: A Toxicological Deep Dive into 4-fluoro MBZP and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the current state of toxicological knowledge regarding 4-fluoro MBZP (4-Fluorobenzylpiperazine). A thorough review of scientific literature and toxicology databases reveals a significant and critical gap: as of the date of this publication, no formal in vitro or in vivo toxicological studies have been published for this compound.[1] Consequently, key toxicological parameters such as LD50, NOAEL, and specific organ toxicity have not been determined.

This document serves as a foundational resource by summarizing the presumed toxicological profile of this compound based on its structural similarity to benzylpiperazine (BZP) and methylbenzylpiperazine (MBZP). The data presented herein for BZP is intended to provide a comparative context and guide future research endeavors into the safety profile of this novel psychoactive substance.

Introduction to this compound

This compound is a synthetic stimulant belonging to the piperazine (B1678402) class of compounds.[2] It is a structural analog of BZP and MBZP, which have known psychoactive effects.[3] The introduction of a fluorine atom to the benzyl (B1604629) ring is a common modification in the design of novel psychoactive substances, potentially altering the compound's potency, metabolism, and overall toxicological profile. Given its recent emergence on the illicit drug market, there is an urgent need to characterize its pharmacological and toxicological properties to inform public health and safety.[1][2]

Presumed Pharmacology and Mechanism of Action

The mechanism of action for this compound has not been empirically determined. However, based on its structural similarity to BZP, it is presumed to act as a central nervous system stimulant.[1][2] The primary mechanism is likely the release and reuptake inhibition of monoamine neurotransmitters, particularly dopamine (B1211576) and serotonin.[4][5] This modulation of neurotransmitter levels in the synapse is believed to be responsible for its stimulant and euphoric effects.[6]

Presumed Signaling Pathway

The following diagram illustrates the presumed signaling pathway of this compound, extrapolated from the known mechanism of BZP.

Caption: Presumed mechanism of action of this compound at the synapse.

Toxicological Data (Comparative Data from Benzylpiperazine - BZP)

Due to the absence of specific data for this compound, this section presents toxicological data for its parent compound, BZP, to serve as a reference point. It is crucial to note that the fluorine substitution in this compound may significantly alter its toxicological profile.

In Vitro Toxicity of BZP

| Cell Line | Assay | Endpoint | Value (mM) | Reference |

| Primary Rat Hepatocytes | MTT Assay | EC50 | 2.20 | [7][8] |

| HepaRG Cells | MTT Assay | EC50 | 6.60 | [7][8] |

| LN-18 (Human Glioblastoma) | LDH Assay | Cytotoxicity | Concentration-dependent | [9] |

| H9c2 (Rat Cardiomyoblasts) | MTT Assay | EC50 | 0.344 | [8] |

In Vivo Toxicity of BZP

Quantitative in vivo toxicity data for BZP, such as a definitive LD50, is not well-established in publicly available literature. However, clinical studies and case reports provide insights into its adverse effects in humans.

| Population | Dosage | Observed Adverse Effects | Reference |

| Human (Recreational Use) | 50-200 mg | Palpitations, agitation, anxiety, confusion, dizziness, headache, tremor, mydriasis, insomnia, vomiting, seizures. | [4] |

| Human (Emergency Dept. Cases) | Varies | Confusion, agitation, vomiting, anxiety, palpitations, seizures (associated with higher plasma levels). | [10][11] |

| Human (Fatal Case) | Not specified | Blood concentration of 8 mg/L. | [12] |

Experimental Protocols (Based on BZP Studies)

The following are generalized experimental protocols derived from studies on BZP and are proposed as a starting point for the toxicological evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (EC50).

-

Cell Culture: Primary rat hepatocytes or human-derived cell lines (e.g., HepaRG, SH-SY5Y) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The test compound (e.g., BZP) is dissolved in a suitable solvent and diluted to various concentrations.

-

The cells are exposed to the different concentrations of the test compound for a specified period (e.g., 24 hours).

-

After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and the EC50 value is determined from the dose-response curve.[7][8]

-

In Vivo Acute Toxicity Study (Proposed)

-

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity following a single administration of the substance.

-

Animal Model: Rodents (e.g., rats or mice) of a specific strain, age, and sex.

-

Procedure:

-

Animals are acclimatized to the laboratory conditions.

-

The test substance is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

A range of doses is administered to different groups of animals.

-

A control group receives the vehicle only.

-

Animals are observed for a specified period (e.g., 14 days) for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

-

Mortality is recorded, and the LD50 is calculated using appropriate statistical methods.

-

At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed. Tissues may be collected for histopathological examination.

-

Proposed Experimental Workflow for this compound Toxicological Evaluation

The following diagram outlines a logical workflow for future research to comprehensively assess the toxicological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. cfsre.org [cfsre.org]

- 3. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 6. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 7. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicity from the recreational use of 1-benzylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzylpiperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Legal Status and Scientific Profile of 4-Fluoro Methylbenzylpiperazine (4-Fluoro MBZP) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine (B1678402) class. Due to its recent emergence, there is a significant lack of formal scientific investigation into its pharmacological and toxicological properties. This document synthesizes the current understanding of its legal status for research purposes across key regulatory regions, its chemical and physical properties, and inferred pharmacological profile based on its structural analogue, benzylpiperazine (BZP). Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of its presumed signaling pathways and relevant experimental workflows to support the research and drug development communities.

Legal Status for Research Purposes

The legal status of this compound for research purposes is not harmonized globally and is subject to the rapidly evolving landscape of NPS legislation. Researchers must ensure compliance with all national and local regulations.

| Jurisdiction | Legal Status | Notes |

| United States | Not federally scheduled.[1][2] | As of the latest available information, this compound is not listed under the Controlled Substances Act. However, researchers should be aware of the Federal Analogue Act, which could potentially be applied to substances with chemical structures and pharmacological effects similar to controlled substances. |

| United Kingdom | Likely controlled under a generic definition. | The Misuse of Drugs Act 1971 has been amended to include generic controls over piperazine derivatives.[3][4][5][6] While this compound is not explicitly named, its chemical structure as a substituted piperazine likely places it under these controls. Researchers should consult the Home Office for clarification and licensing requirements. |

| European Union | Ambiguous; likely falls under control measures for analogues. | The EU Council has implemented control measures for benzylpiperazine (BZP).[7][8][9] While this compound is not specifically named, national laws in member states, enacted in response to the EU directive, may extend to analogues. Researchers should verify the specific regulations in the country of operation. |

| Australia | Identified as a new psychoactive substance. | This compound was first identified by the Australian drug checking service, CanTEST, in June 2023.[10] Its legal status for research would be governed by Australian federal and state laws concerning NPS. |

| China | Not explicitly listed, but likely controlled. | China has a comprehensive list of controlled narcotic and psychotropic drugs for non-medical use and has been proactive in scheduling new psychoactive substances.[11][12][13][14] Although this compound is not specifically named, its structural similarity to other controlled piperazines suggests it would likely be considered a controlled substance. Researchers should consult the National Medical Products Administration (NMPA). |

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for its accurate identification and handling in a research setting.

| Property | Value |

| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |

| Synonyms | 4-F-MBZP, 4-fluoro-methylbenzylpiperazine |

| CAS Number | 144734-44-1 |

| Molecular Formula | C₁₂H₁₇FN₂ |

| Molecular Weight | 208.3 g/mol |

| Appearance | Solid |

| Purity | Available as an analytical reference standard (≥98%) |

Presumed Pharmacology and Mechanism of Action

Direct pharmacological data for this compound is currently unavailable in peer-reviewed literature.[10][15][16] Its mechanism of action is inferred from its structural similarity to benzylpiperazine (BZP), a known central nervous system stimulant.[2][17]

It is hypothesized that this compound acts as a releasing agent and/or reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[16][17] This dual action would lead to an increase in the extracellular concentrations of dopamine and serotonin in the synaptic cleft, thereby enhancing dopaminergic and serotonergic signaling. There is also a suggestion that it may be useful for studying 5-HT2 receptors.[17]

Comparative Pharmacological Data of Benzylpiperazine (BZP)

To provide a quantitative context, the following table summarizes the known pharmacological data for BZP, which is considered the primary structural and functional template for this compound. It is hypothesized that the addition of a fluorine atom to the benzyl (B1604629) ring of MBZP may alter its binding affinity and potency at these transporters.

| Compound | Target | Action | Potency (IC₅₀ or Kᵢ, nM) |

| Benzylpiperazine (BZP) | DAT | Reuptake Inhibition | ~2000 |

| SERT | Reuptake Inhibition | ~130 | |

| NET | Reuptake Inhibition | ~200 | |

| 5-HT₂ₐ Receptor | Agonist | ~200 |

Note: This data is for BZP and should not be directly extrapolated to this compound.[16]

Presumed Signaling Pathway

Caption: Presumed mechanism of action of this compound at the synapse.

Experimental Protocols

Proposed Synthesis: Nucleophilic Substitution

A detailed experimental protocol for the synthesis of this compound has not been published in peer-reviewed literature.[1] However, a probable synthetic route is via nucleophilic substitution, based on standard organic chemistry principles for analogous N-benzylpiperazine compounds.[1][10]

Reactants:

-

4-fluorobenzyl chloride

-

A suitable non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate)

-

A suitable aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide)

Procedure:

-

Dissolve 1-methylpiperazine and the base in the chosen solvent in a round-bottom flask.

-

Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.[1]

Synthesis and Analysis Workflow

Caption: General workflow for the synthesis and analysis of this compound.

Analytical Characterization

The identification and confirmation of this compound in seized materials and for research purposes are primarily achieved using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[18][19][20][21]

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: An acid-base extraction is a common method for isolating the analyte from the sample matrix.[18][21]

-

Instrumentation: An Agilent 5975 Series GC/MSD or equivalent is suitable.[21]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[21]

-

Results: Identification is based on the retention time and comparison of the resulting mass spectrum with that of a certified reference standard.

4.2.2 Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Sample Preparation: For relatively clean samples, a simple "dilute-and-shoot" approach may be sufficient, where the sample is diluted in the initial mobile phase.[21][22] For complex matrices like urine, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.[22]

-

Instrumentation: A Sciex X500R LC-QTOF-MS or equivalent can be used.[21]

-

Column: A C18 analytical column is commonly employed.

-

Mobile Phase: Gradient elution with an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[18]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is used.

-

Results: This technique provides high-resolution mass data, enabling the determination of the elemental composition of the protonated molecule ([M+H]⁺) with high accuracy.

In Vitro Monoamine Transporter Reuptake Assay

This assay is fundamental for determining the potency of this compound at inhibiting the dopamine and serotonin transporters.[15]

-

Principle: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) and serotonin (e.g., [³H]5-HT) into cells expressing the respective transporters (DAT and SERT).[15]

-

General Protocol:

-

Culture cells stably expressing human DAT or SERT.

-

Plate the cells in a suitable format (e.g., 96-well plates).

-

Prepare a range of concentrations of this compound.

-

Pre-incubate the cells with the different concentrations of this compound or a vehicle control.

-

Add the radiolabeled neurotransmitter and incubate for a defined period.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Analyze the data to determine the IC₅₀ value of this compound for each transporter.[15]

-

Experimental Workflow for In Vitro Assay

Caption: General experimental workflow for an in vitro monoamine transporter reuptake assay.

Conclusion and Future Directions

This compound is an emerging novel psychoactive substance with a presumed stimulant mechanism of action. While its legal status in some jurisdictions is currently not scheduled, its structural similarity to controlled piperazines suggests that it may fall under existing or future analogue legislation. The lack of comprehensive pharmacological and toxicological data presents a significant knowledge gap.[15][23] Future research should focus on elucidating its precise molecular targets, determining its in vitro and in vivo potency and efficacy, and understanding its metabolic fate and toxicological profile. Such studies are essential for a thorough risk assessment and for informing public health and regulatory policies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Misuse of Drugs Act 1971 (Amendment) (No. 2) Order 2024 [legislation.gov.uk]

- 4. legislation.gov.uk [legislation.gov.uk]

- 5. legislation.gov.uk [legislation.gov.uk]

- 6. gov.uk [gov.uk]

- 7. Stronger control measures for the synthetic drug BZP | EUR-Lex [eur-lex.europa.eu]

- 8. Document summary | Legislative Observatory | European Parliament [oeil.europarl.europa.eu]

- 9. Europol–EMCDDA Joint Report on a new psychoactive substance: 1-benzylpiperazine (BZP) | www.euda.europa.eu [euda.europa.eu]

- 10. benchchem.com [benchchem.com]

- 11. Details [unodc.org]

- 12. List of Controlled Narcotics and Psychotropic Drugs for Non-medical Use in China | Inventory Pedia | ChemRadar [chemradar.com]

- 13. China|China List of Controlled Narcotics and Psychotropic Drugs for Non-medical Use|Controlled Narcotics and Psychotropic Drugs Search - inv [chemradar.com]

- 14. More drugs to be added to controlled substances list - Chinadaily.com.cn [epaper.chinadaily.com.cn]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. cfsre.org [cfsre.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

The Emergent Stimulant: A Technical Analysis of 4-fluoro MBZP and its Structural Relationship to Benzylpiperazine (BZP)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine (B1678402) class. Due to the limited direct research on this compound, this paper leverages its structural relationship with the well-characterized stimulant benzylpiperazine (BZP) to infer its pharmacological profile. This document details the chemical properties, presumed mechanism of action, and potential physiological effects of this compound, with a comparative analysis to BZP. Quantitative pharmacological data for BZP are presented to serve as a benchmark for future studies on its fluorinated analogue. Furthermore, detailed experimental protocols for the synthesis of this compound and key in vitro and in vivo assays are provided to facilitate further research into this emerging compound. Visualizations of presumed signaling pathways and experimental workflows are included to enhance understanding.

Introduction

The landscape of novel psychoactive substances is in a constant state of flux, with the emergence of new chemical entities posing significant challenges to public health and regulatory bodies. One such compound that has recently been identified in illicit drug markets is 4-fluoro methylbenzylpiperazine (this compound).[1][2] Structurally, this compound is a derivative of benzylpiperazine (BZP), a synthetic stimulant with known euphoriant and amphetamine-like properties.[3][4] The addition of a fluorine atom to the benzyl (B1604629) ring and a methyl group to the piperazine moiety distinguishes this compound from its parent compound.[5]

This guide aims to provide a detailed technical overview of this compound, focusing on its core relationship to BZP. Given the current scarcity of dedicated research on this compound, its pharmacological and toxicological profiles are largely inferred from the extensive data available for BZP.[6][7] This document is intended to be a foundational resource for researchers, scientists, and drug development professionals, providing the necessary information to guide future in vitro and in vivo studies to fully characterize this novel compound.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and BZP is crucial for their synthesis, handling, and analysis.

| Property | This compound | Benzylpiperazine (BZP) |

| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[8] | 1-Benzylpiperazine[9] |

| Synonyms | 4-F-MBZP, 4-Fluoro-Methylbenzylpiperazine[8] | BZP, A2, Legal E, Legal X[4] |

| Chemical Formula | C₁₂H₁₇FN₂[8] | C₁₁H₁₆N₂[9] |

| Molecular Weight | 208.3 g/mol [8] | 176.26 g/mol [9] |

| CAS Number | 144734-44-1[8] | 2759-28-6[9] |

| Appearance | Reported as a green tablet in street samples; solid as a reference standard.[5][8] | White solid (hydrochloride salt); slightly yellowish-green liquid (free base).[4] |

Presumed and Established Pharmacology

The pharmacological profile of this compound is presumed to mirror that of BZP, acting as a central nervous system stimulant.[6] BZP's mechanism of action involves the modulation of monoamine neurotransmitter systems, primarily dopamine (B1211576) (DA) and serotonin (B10506) (5-HT).[3][10]

Mechanism of Action

BZP exerts its effects through a dual action of inhibiting the reuptake and promoting the release of dopamine and serotonin.[6][10] It displays a mixed mechanism of action, with amphetamine-like effects on the serotonin transporter, leading to increased extracellular serotonin concentrations.[3] Its effect on the dopamine and norepinephrine (B1679862) transporters is of lower potency.[3] It is hypothesized that this compound shares this mechanism, acting as a monoamine releasing agent and reuptake inhibitor.[11] The addition of a fluorine atom to the benzyl ring may alter its binding affinity and potency at these transporters.[6][7]

Quantitative Pharmacological Data

To date, there is no publicly available quantitative pharmacological data for this compound. The following tables summarize the known data for BZP, which can serve as a reference for future comparative studies.

Table 1: Monoamine Releaser Potency (EC₅₀, nM) of BZP vs. Amphetamines [6]

| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |

| Benzylpiperazine (BZP) | 175 | 62 | 6050 |

| d-Amphetamine | 25 | 7 | 1765 |

| d-Methamphetamine | 25 | 12 | 736 |

| Lower values indicate higher potency. |

Table 2: Human Pharmacokinetics of a Single 200 mg Oral Dose of BZP [3]

| Parameter | Value |

| Tmax (Time to Peak Plasma Concentration) | 75 min |

| Cmax (Peak Plasma Concentration) | 262 ng/mL |

| t½ (Elimination Half-life) | 5.5 hours |

| Cl/F (Apparent Clearance) | 99 L/h |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for key in vitro and in vivo experiments to characterize its pharmacological profile.

Synthesis of this compound

A plausible synthetic route for this compound is through nucleophilic substitution.[2]

Protocol: Nucleophilic Substitution

-

Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperazine (B117243) (1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (1.5 equivalents) in a suitable solvent like acetonitrile.

-

Addition of Reagent: Slowly add 4-fluorobenzyl chloride (1.0 equivalent) to the stirring solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 24 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (B109758) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.[11]

In Vitro Assays

This assay determines the binding affinity of a compound for the dopamine (DAT) and serotonin (SERT) transporters.

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT or SERT.

-

Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of this compound.

-

Determination of Non-specific Binding: In parallel wells, determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT).

-

Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the inhibition constant (Ki) by non-linear regression analysis.[6]

This assay measures the ability of a compound to induce the release of neurotransmitters.

Protocol:

-

Cell Culture and Loading: Culture neuronal cells (e.g., SH-SY5Y) and load them with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

-

Incubation: Wash the cells and incubate them with varying concentrations of this compound.

-

Sample Collection: At specified time points, collect the supernatant.

-

Scintillation Counting: Measure the amount of radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Calculate the amount of neurotransmitter released and determine the EC₅₀ value for neurotransmitter release.[6]

In Vivo Assays

This assay is a gold standard for assessing the abuse potential of a compound.

General Protocol:

-

Surgical Preparation: Implant rats with intravenous catheters in the jugular vein.

-

Operant Conditioning: Train the rats in operant conditioning chambers to press a lever to receive an infusion of a reinforcing drug (e.g., cocaine).

-

Substitution: Once a stable response is established, substitute this compound for the training drug at various doses.

-

Data Collection: Record the number of lever presses and infusions for each dose of this compound.

-

Data Analysis: Analyze the dose-response curve to determine if this compound maintains self-administration, indicating its reinforcing properties.

Visualizations

The following diagrams, generated using the DOT language, illustrate the presumed signaling pathways and a general experimental workflow.

Caption: Presumed dopaminergic pathway of this compound.

Caption: Presumed serotonergic pathway of this compound.

Caption: General experimental workflow for this compound research.

Conclusion

This compound is a recently emerged novel psychoactive substance with a presumed stimulant profile, owing to its structural similarity to benzylpiperazine. While direct scientific investigation into its pharmacology and toxicology is currently lacking, this technical guide provides a foundational understanding based on extrapolated data from BZP. The provided experimental protocols offer a roadmap for the comprehensive characterization of this compound. It is imperative that further research is conducted to fully elucidate the pharmacological and toxicological profile of this compound to inform public health strategies and regulatory decisions. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community in addressing the challenges posed by the continuous emergence of novel psychoactive substances.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 11. An operant social self-administration and choice model in rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Analysis of 4-fluoro MBZP: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core In Vitro Studies of 4-fluoro Methylbenzylpiperazine (4F-MBZP)

Introduction

4-fluoro Methylbenzylpiperazine (4-fluoro MBZP or 4F-MBZP) is a novel psychoactive substance (NPS) belonging to the piperazine (B1678402) class of compounds.[1][2][3] Structurally analogous to benzylpiperazine (BZP), it is presumed to exhibit stimulant-like properties by modulating monoamine neurotransmission.[4][5] First identified in Australia in June 2023, and later in the United States in early 2025, this compound's emergence on the illicit drug market has necessitated a thorough understanding of its pharmacological profile for researchers, scientists, and drug development professionals.[5][6][7] Due to its novelty, comprehensive in vitro studies are largely unavailable. This guide, therefore, extrapolates from the known pharmacology of its parent compound, BZP, and outlines the critical experimental protocols required for the full characterization of this compound.[5][8]

Presumed Mechanism of Action

Based on its structural similarity to BZP, this compound is hypothesized to act as a central nervous system stimulant by modulating the dopaminergic and serotonergic systems.[2][5] The primary mechanism is believed to be the inhibition of dopamine (B1211576) and serotonin (B10506) reuptake by binding to their respective transporters, DAT and SERT.[9][10] Additionally, it may stimulate the release of these neurotransmitters.[2][4] This dual action of reuptake inhibition and release would lead to an increased concentration of dopamine and serotonin in the synaptic cleft, resulting in enhanced neurotransmission.[5][8] There is also a suggestion that this compound may be a useful tool for studying 5-HT2 receptors.[1][11] The addition of a fluorine atom to the benzyl (B1604629) ring is a common medicinal chemistry strategy to potentially alter a compound's binding affinity, metabolic stability, and overall potency compared to its parent compound.[8][9]

Quantitative Pharmacological Data

As of the latest available information, specific quantitative data on the binding affinities (Ki values) and functional potencies (IC50 or EC50 values) of this compound at monoamine transporters and receptors are not publicly available.[1] To provide a quantitative context, the following table summarizes the known pharmacological data for the parent compound, BZP. It is hypothesized that the addition of the fluorine atom in this compound may alter these values.[5]

| Target | Assay Type | Compound | Value | Reference |

| Dopamine Transporter (DAT) | Reuptake Inhibition (IC50) | BZP | 1,980 nM | [5] |

| Norepinephrine Transporter (NET) | Reuptake Inhibition (IC50) | BZP | 298 nM | [5] |

| Serotonin Transporter (SERT) | Reuptake Inhibition (IC50) | BZP | 121 nM | [5] |

| Dopamine Release | Neurotransmitter Release (EC50) | BZP | 133 nM | [5] |

| Serotonin Release | Neurotransmitter Release (EC50) | BZP | 3,960 nM | [5] |

| 5-HT1A Receptor | Binding Affinity (Ki) | BZP | >10,000 nM | [5] |

| 5-HT2A Receptor | Binding Affinity (Ki) | BZP | 2,400 nM | [5] |

| 5-HT2B Receptor | Binding Affinity (Ki) | BZP | 1,800 nM | [5] |

| 5-HT2C Receptor | Binding Affinity (Ki) | BZP | 1,300 nM | [5] |

| Dopamine Transporter (DAT) | Binding Affinity (Ki) | This compound | Not Available | |

| Serotonin Transporter (SERT) | Binding Affinity (Ki) | This compound | Not Available | |

| Dopamine Transporter (DAT) | Reuptake Inhibition (IC50) | This compound | Not Available | |

| Serotonin Transporter (SERT) | Reuptake Inhibition (IC50) | This compound | Not Available | |

| Dopamine Release | Neurotransmitter Release (EC50) | This compound | Not Available | |

| Serotonin Release | Neurotransmitter Release (EC50) | This compound | Not Available |

Experimental Protocols

To elucidate the in vitro pharmacological profile of this compound, a series of established assays are required. The following protocols are based on standard methodologies for characterizing similar piperazine derivatives.[5][9][10]

Radioligand Binding Assay for Monoamine Transporters

This assay is fundamental for determining the binding affinity (Ki) of this compound for the dopamine transporter (DAT) and serotonin transporter (SERT).[10]

Principle: To measure the ability of this compound to compete with a radiolabeled ligand for binding to human monoamine transporters expressed in cell membranes.[9]

Materials:

-

Cell membranes prepared from cells expressing human DAT (hDAT) or human SERT (hSERT).[10]

-

Radioligand: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT.[9][10]

-

Test compound: this compound.[10]

-

Non-specific binding control: 10 µM cocaine for DAT, 10 µM fluoxetine (B1211875) for SERT.[10]

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[10]

-

Glass fiber filters.[10]

-

Scintillation counter.[10]

Procedure:

-

Incubate the cell membranes with various concentrations of this compound and the respective radioligand in the assay buffer.[5]

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[10]

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[10]

-

Measure the radioactivity retained on the filters using a scintillation counter.[10]

-

Data are analyzed to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

Monoamine Reuptake Inhibition Assay

This functional assay measures the potency (IC50) of this compound in inhibiting the uptake of dopamine and serotonin into cells expressing the respective transporters.[1][9]

Principle: To quantify the ability of this compound to block the uptake of radiolabeled dopamine or serotonin into cells stably expressing DAT or SERT.[1]

Materials:

-

Cultured cells stably expressing human DAT or SERT.[1]

-

Radiolabeled substrate: [³H]dopamine or [³H]serotonin.[1]

-

Test compound: this compound.[1]

-

96-well plates.[1]

-

Scintillation counter.[1]

Procedure:

-

Plate the cells in 96-well plates.[1]

-

Pre-incubate the cells with a range of concentrations of this compound or a vehicle control.[1]

-

Add the radiolabeled substrate ([³H]dopamine or [³H]5-HT) and incubate for a defined period.[1]

-

Terminate the uptake by rapid washing with ice-cold buffer.[1]

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.[1]

-

Analyze the data to determine the IC50 value of this compound for each transporter.[1]

Neurotransmitter Release Assay

This assay determines the potency (EC50) of this compound in inducing the release of dopamine and serotonin from pre-loaded cells or synaptosomes.[5][10]

Principle: To measure the ability of this compound to cause the release of a pre-loaded radiolabeled neurotransmitter from neuronal preparations.[5]

Materials:

-

Human neuroblastoma cells (e.g., SH-SY5Y) differentiated to a dopaminergic or serotonergic phenotype, or synaptosomes.[10]

-

Radiolabeled neurotransmitter: [³H]dopamine or [³H]serotonin.[10]

-

Test compound: this compound.[10]

-

Positive control: Amphetamine for dopamine release, fenfluramine (B1217885) for serotonin release.[10]

-

Scintillation counter.[10]

Procedure:

-

Pre-load the cells or synaptosomes with the radiolabeled neurotransmitter.[5]

-

Wash the preparations to remove excess radiolabel.[10]

-

Expose the preparations to various concentrations of this compound.[5]

-

After incubation, collect the supernatant containing the released neurotransmitter.[10]

-

Lyse the cells to determine the amount of neurotransmitter remaining.[10]

-

Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.[10]

-

Calculate the percentage of neurotransmitter release for each concentration and determine the EC50 value.[10]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Presumed mechanism of action of this compound at the synapse.

Caption: General experimental workflow for in vitro pharmacological profiling.

Conclusion and Future Directions

This compound is an emerging novel psychoactive substance with a presumed stimulant profile similar to its parent compound, BZP.[3][5] While direct scientific investigation is currently lacking, its chemical structure strongly suggests activity at dopamine and serotonin transporters.[5] This technical guide provides a foundational understanding of this compound based on extrapolated data and outlines the necessary experimental protocols for its full characterization. Further research, including the in vitro assays detailed herein, is critical to fully elucidate the mechanism of action, potency, and selectivity of this compound.[3][10] Such data are essential for a comprehensive risk assessment and for informing public health and regulatory responses.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Monographs [cfsre.org]

- 7. cfsre.org [cfsre.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

4-Fluoro MBZP: An In-Depth Technical Guide on its Presumed Effects on Dopaminergic and Serotonergic Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-fluoro Methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine (B1678402) class, has emerged on the illicit drug market, prompting interest from the scientific and forensic communities.[1][2] Structurally analogous to benzylpiperazine (BZP), this compound is presumed to exert stimulant-like effects on the central nervous system through the modulation of dopaminergic and serotonergic neurotransmission.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's mechanism of action, alongside detailed experimental protocols for its further characterization. Due to its recent emergence, a significant knowledge gap exists, with no formal clinical or extensive preclinical studies available to fully characterize its pharmacological profile.[1][5] Consequently, much of the information presented herein is extrapolated from data on its parent compound, BZP.

Presumed Mechanism of Action

The primary mechanism of action of this compound is hypothesized to involve the modulation of monoamine neurotransmitter systems, specifically dopaminergic and serotonergic pathways.[1][5] It is presumed to act as both a releasing agent and a reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[1][2] This dual action leads to an increase in the synaptic concentrations of dopamine and serotonin, which is believed to be the basis for its stimulant and psychoactive effects.[1][5] There is also a suggestion that this compound may have utility in the study of 5-HT2 receptors, indicating a potential for direct interaction with this receptor family.[1][2][3][8][9]

Dopaminergic System Effects

The interaction of this compound with the dopamine transporter is expected to be a key component of its stimulant properties. By inhibiting dopamine reuptake and promoting its release, this compound would increase the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.[1] This increased dopaminergic activity in the brain's reward pathways is a common mechanism for the reinforcing effects of psychostimulants and is a strong indicator of abuse potential.[5]

Serotonergic System Effects

In addition to its effects on the dopaminergic system, this compound is presumed to influence the serotonergic system. By inhibiting the reuptake of serotonin and promoting its release, the compound would increase synaptic serotonin levels.[1] This modulation of the serotonergic system could contribute to the psychoactive effects of the drug. The potential for direct interaction with 5-HT2 receptors could further influence its pharmacological profile.[1][2][3][8][9]

Quantitative Data (Comparative)

As of the latest available information, specific quantitative data on the binding affinities (Ki values) and functional potencies (IC50 or EC50 values) of this compound at monoamine transporters and receptors are not publicly available.[3] The following table summarizes the known pharmacological data for the parent compound, benzylpiperazine (BZP), to provide a quantitative context. It is hypothesized that the addition of a fluorine atom to the benzyl (B1604629) ring of MBZP may alter its binding affinity and potency at these transporters.[1][5]

| Target | BZP EC₅₀ (nM) for Release |

| Dopamine Transporter (DAT) | 175 |

| Norepinephrine Transporter (NET) | 62 |

| Serotonin Transporter (SERT) | 6050 |

| Data from a study on Benzylpiperazine. Lower values indicate higher potency.[1] |

Experimental Protocols

To elucidate the precise pharmacological profile of this compound, a series of in vitro and in vivo assays are necessary. The following protocols are based on established methodologies for characterizing psychostimulant drugs.

In Vitro Monoamine Transporter Reuptake Assay

This assay is fundamental for determining the potency of this compound at inhibiting the dopamine and serotonin transporters.[3]

-

Principle: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [3H]dopamine) and serotonin (e.g., [3H]5-HT) into cells expressing the respective transporters (DAT and SERT).[3]

-

General Protocol:

-

Culture cells stably expressing human DAT or SERT.[3]

-

Plate the cells in a suitable format (e.g., 96-well plates).[3]

-

Prepare a range of concentrations of this compound.[3]

-

Add the radiolabeled substrate ([3H]dopamine or [3H]5-HT) and incubate for a defined period.[3]

-

Terminate the uptake by rapid washing with ice-cold buffer.[3]

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.[3]

-

Data are then analyzed to determine the IC50 value of this compound for each transporter.[3]

-

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for the dopamine and serotonin transporters.[1]

-

Materials:

-

Procedure:

-

Incubate the cell membranes with various concentrations of this compound and the respective radioligand.[1]

-

Separate bound from free radioligand by rapid filtration.

-

Measure the amount of radioactivity bound to the membranes.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.[11]

-

Neurotransmitter Release Assays

These assays measure the ability of this compound to induce the release of dopamine and serotonin from pre-loaded synaptosomes or cultured cells.[1]

-

Procedure:

-

Pre-load synaptosomes or cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]5-HT).[1]

-

Expose the preparations to various concentrations of this compound.[1]

-

Measure the amount of radioactivity released into the supernatant.[1]

-

Calculate the EC₅₀ value for neurotransmitter release.[1]

-

In Vivo Microdialysis

This technique is used to measure extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving animals following administration of this compound.[11]

-

Methodology:

-

Rats are anesthetized, and a guide cannula is stereotaxically implanted into a brain region of interest, such as the nucleus accumbens or striatum.[11]

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.[11]

-

The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.

-

A baseline of neurotransmitter levels is established before administering this compound.

-

The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]

-

Changes in neurotransmitter levels are expressed as a percentage of the baseline concentration.[11]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed mechanism of action of this compound and a general experimental workflow for its characterization.

Caption: Inferred mechanism of this compound at a monoaminergic synapse.

Caption: General experimental workflow for this compound research.

Conclusion